Antimutagenic Activity Relative to Cinnamaldehyde: A Quantified Ranking for DNA Damage Models
In a head-to-head study evaluating the antimutagenic potency of α,β-unsaturated carbonyl compounds, 4-Phenyl-3-buten-2-one (benzalacetone) was directly compared to cinnamaldehyde and a trifluoromethyl (TF) analog. The compounds were tested as post-treatments against UV-induced mutagenesis in E. coli WP2s (uvrA) and γ-induced mutagenesis in S. typhimurium TA2638. The study provides a clear rank order of potency based on the IC50 (the dose in μmol/ml required to reduce mutation frequency by 50% relative to an untreated control) [1].
| Evidence Dimension | Antimutagenic potency (IC50) |
|---|---|
| Target Compound Data | IC50 values were one order of magnitude higher (i.e., lower potency) than the most potent compound (TF) and were less potent than cinnamaldehyde. |
| Comparator Or Baseline | Cinnamaldehyde (less potent than TF) and TF analog (IC50 = 0.028 μmol/ml for UV, 0.045 μmol/ml for γ-radiation). |
| Quantified Difference | The activity rank order was TF >> Cinnamaldehyde > Benzalacetone. |
| Conditions | Post-treatment assays in E. coli WP2uvrA (UV-induced mutagenesis) and Salmonella typhimurium TA2638 (γ-induced mutagenesis). |
Why This Matters
This evidence positions 4-Phenyl-3-buten-2-one as a well-characterized, baseline-potency comparator molecule for SAR studies, making it an essential reference standard for labs developing or validating more potent antimutagenic analogs.
- [1] Wang, M., et al. (2001). Structure–antimutagenic activity relationships of benzalacetone derivatives against UV-induced mutagenesis in E. coli WP2uvrA and γ-induced mutagenesis in Salmonella typhimurium TA2638. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1–2), 127–137. View Source
